N-Phenylglycine
Overview
Description
This white solid is notable for its role as an industrial precursor to indigo dye . It is a non-proteinogenic alpha amino acid related to sarcosine, but with an N-phenyl group in place of N-methyl.
Biochemical Analysis
. .
Biochemical Properties
N-Phenylglycine has been used for many years as an efficient biocompatible co-initiator in initiating radical photopolymerization . It interacts with camphorquinone, a type of quinone, to initiate photopolymerization .
Cellular Effects
The effects of this compound on cells are primarily observed in its role as a co-initiator in photopolymerization. This process is crucial in the formation of photo-cured hydrogels, which are three-dimensional polymer networks formed by photopolymerization . These hydrogels have good biocompatibility and are superior to UV counterparts, making them especially useful for the preparation of hydrogels loaded with cells .
Molecular Mechanism
This compound undergoes a photo-induced electron transfer pathway for radical generation. It undergoes decarboxylation to produce radical species . These radicals then participate in the photopolymerization process, leading to the formation of polymers .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are primarily observed in its role in photopolymerization. The stability and long-term effects of this compound are dependent on the stability of the polymers it helps form .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Phenylglycine is typically prepared via the Strecker reaction, which involves the reaction of formaldehyde, hydrogen cyanide, and aniline. The resulting amino nitrile is then hydrolyzed to yield the carboxylic acid .
Industrial Production Methods: In industrial settings, the preparation of this compound often involves the use of formaldehyde, sodium cyanide, and aniline in an ethanol solution. The mixture is heated, resulting in a vigorous reaction that produces ammonia. Once the reaction ceases to emit ammonia, ethanol is distilled off, and the product is precipitated with acid .
Chemical Reactions Analysis
Types of Reactions: N-Phenylglycine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form amines.
Substitution: It can undergo substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products:
Oxidation: Quinones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
N-Phenylglycine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: It serves as a building block in the synthesis of peptides and proteins.
Medicine: It is used in the development of drugs and as an intermediate in the synthesis of active pharmaceutical ingredients.
Industry: It is employed in the production of indigo dye and as a co-initiator in radical photopolymerization
Mechanism of Action
The mechanism of action of N-Phenylglycine involves its ability to undergo decarboxylation to produce radical species. These radicals can then participate in various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved include the formation of reactive intermediates that can interact with other molecules to form new compounds .
Comparison with Similar Compounds
Phenylglycine: An isomer with the formula C₆H₅CH(NH₂)COOH.
4-Hydroxyphenylglycine: A derivative with a hydroxyl group on the phenyl ring.
3,5-Dihydroxyphenylglycine: A derivative with two hydroxyl groups on the phenyl ring.
Comparison: N-Phenylglycine is unique due to its N-phenyl substitution, which imparts different chemical properties compared to its isomers and derivatives. For instance, while phenylglycine is more commonly used in peptide synthesis, this compound’s role as a precursor to indigo dye and its use in radical photopolymerization highlight its distinct applications .
Biological Activity
N-Phenylglycine (NPG) is an aromatic amino acid derivative that has garnered attention in various fields of biological and medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological evaluation, and applications of this compound, highlighting its role in anti-inflammatory agents, photochemistry, and its structural significance in natural products.
1. Synthesis and Derivatives
This compound can be synthesized through various methods, including the reaction of phenylacetic acid with ammonia or amines. The compound serves as a precursor for a range of derivatives that exhibit enhanced biological properties. For instance, the synthesis of N-(4-substituted phenyl)glycine derivatives has been explored to develop new anti-inflammatory agents. These derivatives were designed to mimic glycine while enhancing physicochemical properties through structural modifications .
2.1 Anti-inflammatory Properties
Research has shown that this compound and its derivatives possess significant anti-inflammatory activity. In a study utilizing the carrageenan-induced rat paw edema assay, several N-(4-substituted phenyl)glycine derivatives demonstrated potent anti-inflammatory effects, indicating their potential as therapeutic agents .
Table 1: Anti-inflammatory Activity of this compound Derivatives
Compound Name | ED50 (mg/kg) | Mechanism of Action |
---|---|---|
N-(4-Acetylphenyl)glycine | 50 | Inhibition of COX enzymes |
N-(4-Chlorophenyl)glycine | 45 | Modulation of inflammatory cytokines |
N-(4-Methylphenyl)glycine | 40 | Antioxidant activity |
2.2 Role in Natural Products
This compound is also found in various peptide natural products, including glycopeptide antibiotics such as chloroeremomycin and pristinamycin. These compounds are significant in medicinal chemistry due to their antibacterial properties. The biosynthesis of phenylglycines like 4-hydroxyphenylglycine (Hpg) and 3,5-dihydroxyphenylglycine (Dpg) has been extensively studied, revealing their importance in the structural integrity and bioactivity of these natural products .
3. Photochemical Applications
This compound has been utilized in photochemical reactions as part of three-component systems for free radical polymerization. Its ability to act as a photoinitiator enhances the efficiency of polymerization processes under visible light . The interactions between NPG and other components in these systems have been studied to optimize photoinitiation mechanisms.
4.1 Anti-inflammatory Drug Development
A recent study focused on synthesizing a series of N-(4-substituted phenyl)glycines for their anti-inflammatory potential. The results indicated that specific substitutions on the phenyl ring significantly impacted the biological activity, leading to the identification of promising candidates for further development .
4.2 Structural Analysis in Natural Products
Investigations into the structural aspects of phenylglycines revealed that they undergo racemization at higher rates compared to other amino acids. This property is crucial for understanding their stability and reactivity within peptide structures . The electronic effects from substituents on the aromatic ring were found to influence both the stability and bioactivity of these compounds.
Properties
IUPAC Name |
2-anilinoacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c10-8(11)6-9-7-4-2-1-3-5-7/h1-5,9H,6H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPKSPKHJBVJUKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
10265-69-7 (hydrochloride salt), 19525-59-8 (potassium salt) | |
Record name | N-Phenylglycine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103015 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2047016 | |
Record name | N-Phenylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2047016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103-01-5 | |
Record name | N-Phenylglycine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103-01-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Phenylglycine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103015 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glycine, N-phenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | N-Phenylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2047016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-phenylglycine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.792 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-PHENYLGLYCINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37YJW036TP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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